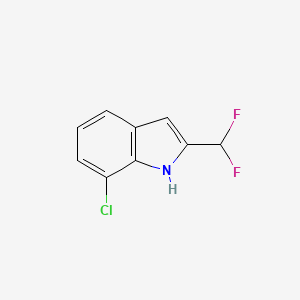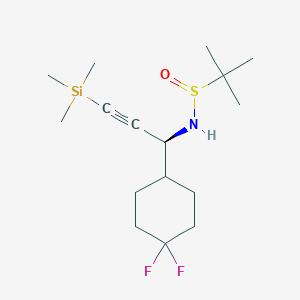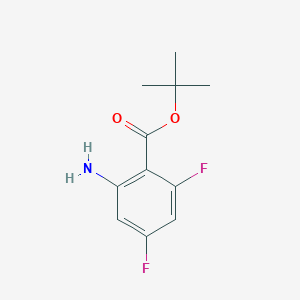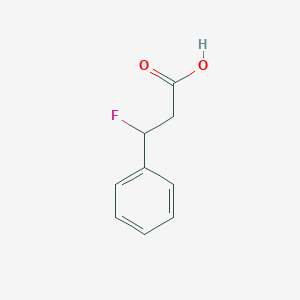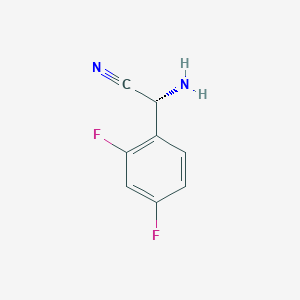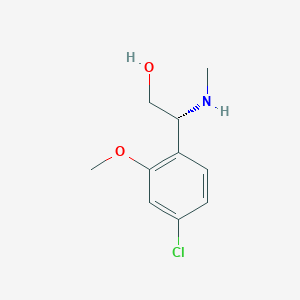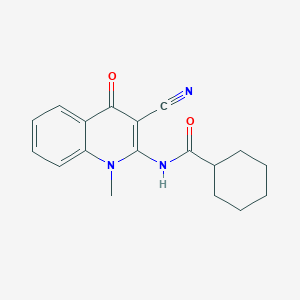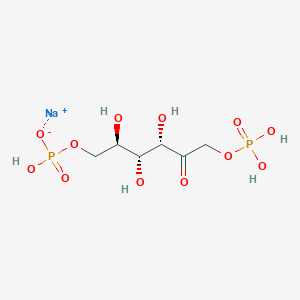
7-(Difluoromethyl)-4-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-4-fluoroquinoline is a fluorinated quinoline derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The incorporation of fluorine atoms into organic molecules often results in enhanced metabolic stability, lipophilicity, and binding affinity to biological targets, making fluorinated compounds highly valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-4-fluoroquinoline typically involves the introduction of the difluoromethyl group into the quinoline core. One common method is the difluoromethylation of quinoline derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including electrophilic, nucleophilic, and radical difluoromethylation reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Utilization of fluoroform (CHF3) as a difluoromethylating agent in continuous flow reactors has been explored to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethyl)-4-fluoroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-(Difluoromethyl)-4-fluoroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorescent probes for imaging and detection of biological molecules
Medicine: It has potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer and infectious diseases
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-4-fluoroquinoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This results in modulation of the biological activity of the target molecules .
Comparison with Similar Compounds
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Fluoroquinolines: Other fluorinated quinoline derivatives with varying substitution patterns and biological properties
Uniqueness: 7-(Difluoromethyl)-4-fluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its metabolic stability and binding affinity, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H6F3N |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
7-(difluoromethyl)-4-fluoroquinoline |
InChI |
InChI=1S/C10H6F3N/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5,10H |
InChI Key |
CRACHKCAEHFVMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
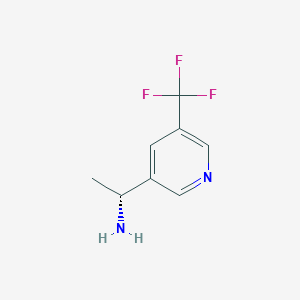
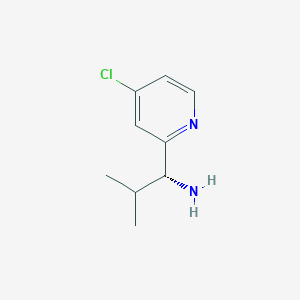
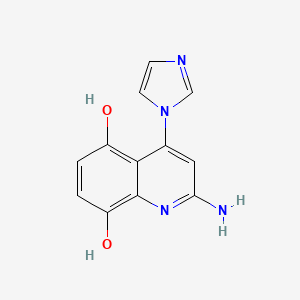
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
